Ethyl 3-(3-hydroxyphenyl)propanoate
Overview
Description
Ethyl 3-(3-hydroxyphenyl)propanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a hydroxyphenyl group attached to a propanoate ester, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(3-hydroxyphenyl)propanoate can be synthesized through the esterification of 3-(3-hydroxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 3-(3-hydroxyphenyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted esters or other functionalized products.
Scientific Research Applications
Chemistry: Ethyl 3-(3-hydroxyphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It also serves as a model compound for understanding the behavior of esters in biological systems.
Medicine: Prodrugs are inactive compounds that can be metabolized in the body to release active drugs.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavoring agents, and other specialty chemicals. Its pleasant odor makes it a valuable ingredient in perfumes and cosmetics.
Mechanism of Action
The mechanism of action of ethyl 3-(3-hydroxyphenyl)propanoate involves its interaction with various molecular targets and pathways. In biological systems, esters like this compound are typically hydrolyzed by esterases to release the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for the compound’s activity and metabolism .
Comparison with Similar Compounds
- Ethyl 3-(2-hydroxyphenyl)propanoate
- Ethyl 3-(4-hydroxyphenyl)propanoate
- Ethyl benzoate
- Ethyl acetate
Comparison: Ethyl 3-(3-hydroxyphenyl)propanoate is unique due to the position of the hydroxy group on the phenyl ring. This positional difference can significantly influence the compound’s reactivity and properties. For example, the 3-hydroxy group can participate in intramolecular hydrogen bonding, affecting the compound’s stability and solubility compared to its 2- and 4-hydroxy analogs .
Properties
IUPAC Name |
ethyl 3-(3-hydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8,12H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECGNJSXCCKHDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569931 | |
Record name | Ethyl 3-(3-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34708-60-6 | |
Record name | Ethyl 3-(3-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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